3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde
Description
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)benzaldehyde (CAS Ref: 10-F743964) is a pyrazole derivative featuring a benzaldehyde substituent at the 3-position of the pyrazole ring. The pyrazole core is substituted with an isopropyl group at position 3 and a methyl group at position 1, contributing to its steric and electronic properties. This compound is part of a broader class of pyrazole-based molecules, which are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability .
Pyrazole derivatives are known for their ability to form hydrogen bonds and π-π interactions, making them valuable in drug design. The benzaldehyde group in this compound introduces an aldehyde functional group, enabling further derivatization through nucleophilic addition or condensation reactions.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(1-methyl-3-propan-2-ylpyrazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C14H16N2O/c1-10(2)14-13(8-16(3)15-14)12-6-4-5-11(7-12)9-17/h4-10H,1-3H3 |
InChI Key |
BACSONJEGANZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=C1C2=CC=CC(=C2)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde typically involves the reaction of 3-isopropyl-1-methyl-1H-pyrazole with benzaldehyde under specific conditions. One common method is the condensation reaction, where the pyrazole and benzaldehyde are heated together in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed:
Oxidation: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzoic acid.
Reduction: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Pyrazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities .
Medicine: The compound’s derivatives are investigated for their potential use as enzyme inhibitors, receptor modulators, and other bioactive agents. Its structural features make it a candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes .
Mechanism of Action
The mechanism of action of 3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)benzaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, pyrazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with two structurally related pyrazole derivatives: 4-chloro-1'-methyl-1H,1'H-3,4'-bipyrazole and 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde . Key differences lie in their substituents and functional groups, which influence their physicochemical properties and reactivity.
| Compound | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)benzaldehyde | 3-isopropyl, 1-methyl, benzaldehyde at C4 | 256.34 (calculated) | Aldehyde, pyrazole |
| 4-chloro-1'-methyl-1H,1'H-3,4'-bipyrazole | 4-chloro, 1'-methyl, bipyrazole scaffold | 198.63 (calculated) | Chlorine, bipyrazole |
| 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 1-methyl, 3-phenyl, aldehyde at C4 | 200.23 (calculated) | Aldehyde, phenyl, pyrazole |
Key Observations :
- Aldehyde vs. Chlorine : The presence of the aldehyde group in this compound enhances its electrophilicity, making it more reactive toward nucleophiles (e.g., in Schiff base formation) compared to the chloro-substituted bipyrazole derivative .
- Bipyrazole Scaffold : 4-chloro-1'-methyl-1H,1'H-3,4'-bipyrazole lacks the aldehyde group but offers a rigid bipyrazole structure, which may enhance binding affinity in coordination chemistry or enzyme inhibition .
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